Lercanidipine-D impurity 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lercanidipine-D impurity 6 is a chemical compound associated with the pharmaceutical drug lercanidipine, which is a calcium channel blocker used primarily for the treatment of hypertension. Impurities in pharmaceutical compounds are critical to identify and analyze as they can affect the efficacy and safety of the drug.
Preparation Methods
The preparation of Lercanidipine-D impurity 6 involves synthetic routes that typically include the use of high-performance liquid chromatography (HPLC) for separation and identification. The synthetic process may involve the use of acetonitrile and aqueous solutions with pH adjustments using orthophosphoric acid . Industrial production methods focus on optimizing conditions for rapid, sensitive, precise, and reproducible analysis .
Chemical Reactions Analysis
Lercanidipine-D impurity 6 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include acetonitrile and triethylamine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lercanidipine-D impurity 6 is used in scientific research to study the pharmacokinetics and pharmacodynamics of lercanidipine. It is also used in the development and validation of analytical methods for the separation and identification of impurities in pharmaceutical compounds . This compound plays a crucial role in ensuring the quality and safety of lercanidipine as a pharmaceutical product.
Mechanism of Action
Comparison with Similar Compounds
Lercanidipine-D impurity 6 can be compared with other impurities of lercanidipine, such as Lercanidipine impurity A and Lercanidipine impurity B . These impurities differ in their chemical structures and properties, which can affect their behavior and impact on the overall quality of the pharmaceutical product.
Properties
Molecular Formula |
C13H15ClO2 |
---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
(1-chloro-2-methylpropan-2-yl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H15ClO2/c1-13(2,10-14)16-12(15)9-8-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3/b9-8+ |
InChI Key |
UUMVHZWBPFRKNU-CMDGGOBGSA-N |
Isomeric SMILES |
CC(C)(CCl)OC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(CCl)OC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.